
9-(2-Hydroxy-3-nonyl)adenine
描述
9-(2-Hydroxy-3-nonyl)adenine: is a chemical compound known for its potent inhibitory effects on adenosine deaminase and phosphodiesterase type 2. This compound has significant implications in various biological and pharmacological processes due to its ability to modulate cyclic nucleotide signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Hydroxy-3-nonyl)adenine typically involves the alkylation of adenine with a suitable nonyl halide, followed by hydroxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
化学反应分析
Types of Reactions:
Oxidation: 9-(2-Hydroxy-3-nonyl)adenine can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced adenine derivatives.
Substitution: Functionalized adenine derivatives.
科学研究应用
Inhibition of Adenosine Deaminase
EHNA is primarily recognized for its ability to inhibit ADA, an enzyme that catalyzes the deamination of adenosine into inosine. This inhibition has profound implications in various therapeutic contexts:
- Enhancement of Antiviral Efficacy : EHNA has been shown to enhance the antiviral activity of other compounds such as 9-beta-D-arabinofuranosyladenine against herpes simplex virus type 1. In vitro studies confirmed its effectiveness in cell cultures, although it was less effective in vivo for systemic infections .
- Extension of Drug Half-life : The co-administration of EHNA with cordycepin, an adenosine analogue, has been demonstrated to prolong its half-life by inhibiting ADA-mediated metabolism. This combination can potentially improve therapeutic outcomes in conditions requiring sustained drug levels .
Stem Cell Research
EHNA has been utilized in stem cell research, particularly with human embryonic stem cells (hESCs):
- Blocking Differentiation : Research indicates that EHNA can effectively block spontaneous differentiation of hESCs when used in feeder-free culture conditions. Cells maintained with EHNA showed no reduction in key pluripotency markers over extended passages, suggesting its potential as a substitute for basic fibroblast growth factor (bFGF) in large-scale stem cell applications .
Neurological Applications
The compound's effects on cyclic nucleotide signaling pathways have made it a subject of interest in neurological research:
- Cyclic GMP Regulation : EHNA selectively inhibits PDE2, leading to increased levels of cyclic GMP in neuronal cultures. This modulation is crucial for understanding the regulatory mechanisms underlying neuronal signaling and may have implications for neurodegenerative diseases .
Cardiovascular Research
In cardiac studies, EHNA has been shown to influence calcium currents in cardiac myocytes:
- Calcium Current Modulation : By inhibiting cGMP-stimulated phosphodiesterase activity, EHNA can reverse the inhibitory effects of cGMP on calcium currents. This property suggests potential applications in studying cardiac physiology and pathophysiology .
Toxicity and Safety Considerations
While EHNA exhibits promising therapeutic benefits, its use is not without risks:
- Adverse Effects : The potent inhibition of ADA by EHNA can lead to significant side effects such as hemolytic uremic syndrome and other hematological issues when used at high doses or over prolonged periods . Caution is advised when considering its application in clinical settings.
Table 1: Summary of EHNA's Applications
Application Area | Description | Key Findings |
---|---|---|
Antiviral Therapy | Enhances efficacy of antiviral agents like 9-beta-D-arabinofuranosyladenine | Confirmed effectiveness against HSV in vitro; limited efficacy in vivo |
Stem Cell Maintenance | Blocks differentiation of hESCs | Maintains pluripotency markers over extended passages |
Neurological Research | Modulates cyclic GMP levels | Increases cGMP levels significantly without affecting cAMP |
Cardiovascular Studies | Influences calcium currents | Reverses cGMP inhibition on calcium currents in cardiac myocytes |
作用机制
9-(2-Hydroxy-3-nonyl)adenine exerts its effects primarily through the inhibition of adenosine deaminase and phosphodiesterase type 2. By inhibiting adenosine deaminase, the compound increases the levels of adenosine, which can have various physiological effects, including anti-inflammatory and anti-tumor activities. Inhibition of phosphodiesterase type 2 leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important secondary messengers in cellular signaling pathways .
相似化合物的比较
Pentostatin: Another adenosine deaminase inhibitor used in the treatment of hairy cell leukemia.
Cladribine: A chemotherapeutic agent that also inhibits adenosine deaminase.
Chlorogenic Acid: A natural compound with potential adenosine deaminase inhibitory activity.
Uniqueness: 9-(2-Hydroxy-3-nonyl)adenine is unique in its dual inhibitory action on both adenosine deaminase and phosphodiesterase type 2. This dual inhibition makes it a valuable tool in research and potential therapeutic applications, as it can modulate multiple signaling pathways simultaneously .
生物活性
9-(2-Hydroxy-3-nonyl)adenine, also known as erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA), is a compound that has garnered attention for its significant biological activities, particularly as a reversible inhibitor of adenosine deaminase (ADAR) and phosphodiesterase type 2 (PDE2). This article delves into the biological activity of EHNA, exploring its mechanisms, effects on various cellular processes, and implications for therapeutic applications.
EHNA functions primarily through two mechanisms:
- Inhibition of Adenosine Deaminase : EHNA inhibits ADAR, an enzyme responsible for converting adenosine to inosine. This inhibition leads to increased levels of adenosine in cells, which can influence neurotransmission and vascular functions. The compound has an IC50 value of approximately 1.2 μM in human red blood cells, indicating its potency in inhibiting this enzyme .
- Selective Inhibition of Phosphodiesterase Type 2 (PDE2) : EHNA selectively inhibits PDE2, which is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, EHNA elevates cGMP levels, thereby enhancing signaling pathways associated with cGMP .
Biological Effects
The biological effects of EHNA are diverse and context-dependent:
- Cyclic Nucleotide Regulation : Studies have shown that EHNA significantly increases cGMP levels in neuronal cultures, particularly when combined with NMDA receptor activation. For example, in primary cortical cultures treated with NMDA and EHNA, cGMP levels were observed to increase significantly .
- Impact on Neurotransmission : The elevation of adenosine due to ADAR inhibition can modulate neurotransmitter signaling pathways. Increased adenosine levels can affect serotonin receptor function, as demonstrated by a concentration-dependent reduction in editing efficacy of the serotonin receptor 2C mRNA transcript following EHNA treatment .
- Cardiac Function : Research indicates that PDE2 activity plays a role in cardiac hypertrophy. Inhibition of PDE2 with EHNA has been linked to alterations in cardiac myocyte growth and signaling pathways associated with hypertrophic responses .
Case Studies
Several studies highlight the biological activity of EHNA:
- Neuronal Cultures : In a study examining the effects of NMDA on cGMP synthesis in neuronal cultures, EHNA was shown to enhance cGMP production significantly when administered alongside NMDA. This suggests a synergistic effect that could be harnessed for neuroprotective strategies .
- Cardiac Hypertrophy : A study focused on hypertrophic cardiac myocytes demonstrated that inhibiting PDE2 with EHNA resulted in significant changes in cAMP and cGMP signaling pathways, indicating its potential role in managing heart conditions related to hypertrophy .
Comparative Analysis
The following table summarizes key characteristics of EHNA compared to other adenine derivatives:
Compound Name | Mechanism | Key Characteristics |
---|---|---|
This compound | Inhibits ADAR and PDE2 | Increases adenosine and cGMP levels |
9-(2-Hydroxyethyl)adenine | Nucleoside analog | Used in nucleoside studies |
9-(N,N-Dimethylamino)adenine | Affects cell signaling | Investigated for its effects on various pathways |
9-(2-Hydroxypropyl)adenine | Pharmacological properties | Studied for potential therapeutic applications |
属性
IUPAC Name |
3-(6-aminopurin-9-yl)nonan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70110044 | |
Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-86-1 | |
Record name | 3-(6-Aminopurin-9-yl)nonan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59262-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxy-3-nonyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059262861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。